molecular formula C21H20N2O7S B2534018 Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 300828-58-4

Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2534018
CAS No.: 300828-58-4
M. Wt: 444.46
InChI Key: KFUVWUVAWALCTM-UHFFFAOYSA-N
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Description

“Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate” is a chemical compound with the molecular formula C15H15NO6 and a molecular weight of 305.28 . It’s used for research purposes .


Synthesis Analysis

A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide .


Molecular Structure Analysis

The molecular structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using Single-crystal XRD. N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S (6) hydrogen-bonded loop .


Chemical Reactions Analysis

The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .


Physical and Chemical Properties Analysis

“Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate” has a molecular weight of 305.28 and a molecular formula of C15H15NO6. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Anti-inflammatory Applications

A series of novel compounds including Diethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects, which were further validated through molecular docking studies to understand their binding affinity towards human serum albumin (HSA). This research suggests potential therapeutic applications of these compounds in treating inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).

Anticancer Applications

In the search for effective treatments for colorectal cancer, derivatives of this compound were designed, synthesized, and evaluated for their anti-cancer activities. The compounds showed significant in vitro antiproliferative effects against colorectal cancer cell lines, suggesting their potential as therapeutic agents in managing colorectal cancer. The study highlights the importance of structural modification of this compound to enhance its anticancer efficacy, providing a foundation for future drug development (Ilyas et al., 2021).

Antimicrobial Applications

A novel series of structurally related compounds to this compound were synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities. Some of these synthesized compounds showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, with notable efficacy against Mycobacterium tuberculosis and Plasmodium falciparum. These findings indicate the potential of these derivatives as lead compounds for the development of new antimicrobial agents (Akhaja & Raval, 2013).

Properties

IUPAC Name

diethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-4-29-20(27)15-11(3)16(21(28)30-5-2)31-17(15)22-14(24)10-23-18(25)12-8-6-7-9-13(12)19(23)26/h6-9H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUVWUVAWALCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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